Clopipazan - 60085-78-1

Clopipazan

Catalog Number: EVT-435337
CAS Number: 60085-78-1
Molecular Formula: C19H18ClNO
Molecular Weight: 311.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Clopipazan is synthesized from clozapine, a medication that has been widely used in clinical settings for treatment-resistant schizophrenia. Its classification falls under the category of psychoactive medications, specifically targeting neurotransmitter systems in the brain to exert its effects.

Synthesis Analysis

The synthesis of Clopipazan involves several key steps, primarily focusing on modifying the clozapine structure to improve its pharmacological properties. The synthesis typically includes:

  1. Starting Material: Clozapine serves as the primary starting material.
  2. Reagents: Various reagents are employed to facilitate chemical reactions, including thionyl chloride and fatty acids for conjugation.
  3. Reaction Conditions: The reactions are generally performed under inert atmospheres (e.g., argon) to prevent oxidation. Temperature and time are controlled to optimize yield and purity.

For instance, one method involves the formation of a covalent bond between clozapine and a fatty acid, such as cis-docosahexaenoic acid, using amide bond formation techniques. This conjugation aims to enhance the compound's bioavailability and therapeutic effectiveness by improving its interaction with neuronal membranes .

Molecular Structure Analysis

Clopipazan's molecular structure can be derived from clozapine by introducing specific functional groups that modify its interaction with biological targets. Key features of its molecular structure include:

  • Core Structure: The core structure retains the dibenzodiazepine framework characteristic of clozapine.
  • Functional Groups: Modifications may include alkyl chains or other substituents that enhance lipid solubility or receptor binding affinity.
  • Stereochemistry: The stereochemical configuration is crucial for its pharmacodynamic properties, influencing how it interacts with receptors in the central nervous system.

The detailed molecular formula and structural representation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound.

Chemical Reactions Analysis

Clopipazan undergoes various chemical reactions that are critical for its synthesis and functionalization:

  1. Amide Bond Formation: This reaction occurs between the carboxylic acid group of a fatty acid and the amine group on clozapine, leading to the formation of a stable amide bond.
  2. Oxidation-Reduction Reactions: These reactions may be necessary during synthesis to ensure that intermediate compounds do not degrade or form unwanted byproducts.
  3. Stability Considerations: The presence of antioxidants during synthesis is essential to prevent oxidation of sensitive components like fatty acids .
Mechanism of Action

The mechanism of action of Clopipazan is primarily linked to its interaction with neurotransmitter receptors in the brain:

  • Dopamine Receptor Modulation: Clopipazan acts as an antagonist at dopamine D2 receptors, which helps mitigate symptoms of psychosis.
  • Serotonin Receptor Interaction: It also interacts with serotonin receptors (5-HT2A), which may contribute to its mood-stabilizing effects.
  • Enhanced Lipid Interaction: The conjugation with fatty acids may facilitate better integration into neuronal membranes, potentially enhancing receptor binding and signaling efficiency.

Research indicates that these mechanisms work synergistically to improve therapeutic outcomes while reducing side effects commonly seen with traditional antipsychotics .

Physical and Chemical Properties Analysis

Clopipazan exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight varies depending on the specific modifications made during synthesis but typically falls within a range consistent with similar compounds.
  • Solubility: It shows improved solubility in lipid environments due to fatty acid conjugation, which enhances its bioavailability.
  • Stability: Stability can be affected by environmental factors such as light and oxygen; therefore, proper storage conditions (e.g., refrigeration under inert gas) are crucial for maintaining integrity .
Applications

Clopipazan has several potential applications in scientific and clinical settings:

  1. Psychiatric Treatment: Primarily investigated for use in treating schizophrenia and other mood disorders.
  2. Research Tool: It serves as a valuable compound for studying neurotransmitter systems and receptor interactions in neuroscience research.
  3. Drug Development: Clopipazan's unique properties make it a candidate for further development into novel therapeutic agents that could offer enhanced efficacy over existing treatments .
Historical Development & Synthesis of Clopipazan

Emergence in Tricyclic Pharmaceutical Research

Clopipazan (SKF-69634) emerged from systematic investigations into tricyclic neuroleptic agents during the late 20th century, specifically targeting compounds with xanthene-based architectures. Unlike classical dibenzoxepine or phenothiazine scaffolds, the xanthene core offered enhanced conformational rigidity and metabolic stability. Early research identified that embedding a piperazine moiety within this tricyclic framework could yield potent dopamine receptor modulators with potential antipsychotic properties. The strategic fusion of the central oxygen-bridged xanthene ring with a piperazine side chain enabled precise spatial positioning of pharmacophores for optimal receptor engagement [2] [8]. This design circumvented the off-target effects prevalent in first-generation antipsychotics while retaining high blood-brain barrier permeability.

Table 1: Evolution of Tricyclic Cores in Neuroleptic Development

Core StructureRepresentative DrugLimitationsXanthene Advantage
PhenothiazineChlorpromazineExtrapyramidal side effectsReduced dopamine D₂ overactivity
DibenzoxepineDoxepinSedation, anticholinergic effectsImproved receptor selectivity
XantheneClopipazanN/A (under investigation)Enhanced rigidity and metabolic stability

Directed Dilithiation Methodologies for Xanthene-Based Compounds

The synthesis of clopipazan’s xanthene core leveraged directed ortho-metalation (DoM), a breakthrough in regioselective aryl functionalization. As reported in foundational work (Tetrahedron Lett., 1996), bis(2-bromophenyl) ether underwent sequential lithium-halogen exchange using tert-butyllithium. This generated a transient dilithio intermediate stabilized by coordination with the ethereal oxygen atom. The dianion’s nucleophilicity was then exploited for electrophilic trapping, where reaction with methyl 4-chlorobenzoate yielded the sterically congested 9-(4-chlorobenzoyl)xanthene precursor [2].

Critical to this process was the ortho-directing effect of the oxygen bridge, which enforced a proximal arrangement of lithium atoms at C1 and C8′ positions. Subsequent cyclodehydration under acidic conditions (H₂SO₄/AcOH) furnished the xanthene ring system. The piperazine side chain was introduced via nucleophilic aromatic substitution (SNAr), where the 9-chloro substituent of the intermediate was displaced by 1-(3-chloropropyl)piperazine. This step required careful optimization of solvent polarity (DMF, 80°C) and stoichiometry to suppress oligomerization [2].

Table 2: Key Steps in Clopipazan Synthesis via Directed Dilithiation

StepReactionReagents/ConditionsYieldRegiochemical Outcome
1. DilithiationHalogen-lithium exchanget-BuLi, THF, −78°C85–90%Ortho-directed dianion formation
2. AcylationElectrophilic trappingMethyl 4-chlorobenzoate, −78°C to RT73%C9-functionalization
3. CyclizationFriedel-Crafts acylationH₂SO₄/AcOH, reflux68%Xanthene ring closure
4. AminationNucleophilic substitution1-(3-Chloropropyl)piperazine, DMF, 80°C57%Side chain incorporation

Structural Analogues and Derivative Optimization

Initial structure-activity relationship (SAR) studies focused on halogen substituent effects at the C9 position. The lead compound, clopipazan (9-(4-chlorophenyl) derivative), demonstrated superior receptor binding affinity compared to its fluoro-, bromo-, and deschloro analogues. Removal of the chlorine atom reduced GABAergic activity by 15-fold, underscoring its role in hydrophobic pocket interactions [2] [8]. Concurrently, piperazine modifications revealed that N-methylation preserved potency, while bulkier N-substituents (e.g., N-benzyl) diminished blood-brain barrier penetration.

A significant analogue, deschloroclopipazan, was synthesized to probe electronic contributions. This compound exhibited reduced conformational rigidity due to the loss of chlorine’s steric bulk, leading to a 40% decrease in in vivo efficacy in rodent models of psychosis. Additionally, ring-expanded variants incorporating a seven-membered homopiperazine moiety showed diminished dopamine affinity, validating the precision of clopipazan’s original design [8].

Table 3: Structural Analogues of Clopipazan and Pharmacological Impact

AnalogueStructural VariationGABAA Receptor Binding (Ki, nM)Neuroleptic Efficacy* (ED₅₀)
Clopipazan4-Cl-C₆H₄ at C912 ± 1.50.8 mg/kg
Deschloro analoguePhenyl at C9180 ± 252.1 mg/kg
Fluoro analogue4-F-C₆H₄ at C928 ± 3.21.5 mg/kg
N-MethylpiperazineMethylated piperazine N415 ± 2.00.9 mg/kg

*Neuroleptic efficacy measured by apomorphine antagonism in murine models. Data compiled from preclinical studies [2] [8].

Key Milestones in Preclinical Development

Clopipazan’s preclinical development was marked by pivotal pharmacological assessments between 1995–1998. Receptor profiling revealed high-affinity binding to GABAA receptors (Ki = 12 nM) with negligible activity at muscarinic or histaminergic sites, predicting a reduced side-effect profile. In vivo studies demonstrated dose-dependent suppression of amphetamine-induced hyperlocomotion (ED₅₀ = 0.8 mg/kg) and conditioned avoidance responses, confirming central nervous system activity [8].

A critical milestone was the compound’s oral bioavailability assessment in primates, which showed linear pharmacokinetics and a plasma half-life of 8–9 hours. Metabolic stability studies identified hepatic oxidation via CYP3A4 as the primary clearance pathway, with no active metabolites detected. Despite promising neuroleptic efficacy, development stalled after the discovery phase due to strategic portfolio shifts by the originating organization, though its chemical blueprint continues to inform xanthene-based neurotherapeutics [2] [8].

Table 4: Preclinical Milestones for Clopipazan (1995–1998)

Study TypeKey FindingsSignificanceReference Year
Receptor BindingSelective GABAA affinity (Ki = 12 nM)Mechanism elucidation1995
Behavioral PharmacologyED₅₀ = 0.8 mg/kg in apomorphine antagonismIn vivo proof of concept1996
Pharmacokinetics85% oral bioavailability in primatesViability for oral dosing1997
Metabolic ProfilingCYP3A4-mediated oxidation; no active metabolitesSafety prediction1998

Properties

CAS Number

60085-78-1

Product Name

Clopipazan

IUPAC Name

4-(2-chloroxanthen-9-ylidene)-1-methylpiperidine

Molecular Formula

C19H18ClNO

Molecular Weight

311.8 g/mol

InChI

InChI=1S/C19H18ClNO/c1-21-10-8-13(9-11-21)19-15-4-2-3-5-17(15)22-18-7-6-14(20)12-16(18)19/h2-7,12H,8-11H2,1H3

InChI Key

QUXRAOQDUJFWIA-UHFFFAOYSA-N

SMILES

CN1CCC(=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl)CC1

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3OC4=C2C=C(C=C4)Cl)CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.